REACTION_CXSMILES
|
[CH3:1]O.[N+:3]([C:6]1[CH:7]=[C:8]([CH:12]=[C:13]([N+:15]([O-:17])=[O:16])[CH:14]=1)[C:9]([OH:11])=[O:10])([O-:5])=[O:4].S(=O)(=O)(O)O>>[N+:3]([C:6]1[CH:7]=[C:8]([CH:12]=[C:13]([N+:15]([O-:17])=[O:16])[CH:14]=1)[C:9]([O:11][CH3:1])=[O:10])([O-:5])=[O:4]
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Name
|
|
Quantity
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35.4 L
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Type
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reactant
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Smiles
|
CO
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Name
|
|
Quantity
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15 kg
|
Type
|
reactant
|
Smiles
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[N+](=O)([O-])C=1C=C(C(=O)O)C=C(C1)[N+](=O)[O-]
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Name
|
|
Quantity
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1.42 L
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Type
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reactant
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Smiles
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S(O)(O)(=O)=O
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Type
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CUSTOM
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Details
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stirred
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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In a 72-liter, round-bottomed flask equipped with mechanical stirrer and condenser
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Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux by means of a heating mantle for approximately 26 hours
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Duration
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26 h
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Type
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TEMPERATURE
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Details
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to cool to 25° (approximately 18 hours)
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Duration
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18 h
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Type
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CUSTOM
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Details
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The precipated solid was isolated by centrifugation (Tolhurst 12-in. centrifuge)
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Type
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CUSTOM
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Details
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each of the four loads collected
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Type
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WASH
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Details
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was washed with methyl alcohol (4 liters)
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Type
|
CUSTOM
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Details
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dried for 16-18 hours
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Duration
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17 (± 1) h
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Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=O)OC)C=C(C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.7 kg | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 91.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |